molecular formula C14H11N3O2 B11794587 4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde

4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B11794587
M. Wt: 253.26 g/mol
InChI Key: FSKGELZLIQGLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and a carbaldehyde group attached to the pyrazolo[1,5-a]pyrazine core. The molecular formula of this compound is C14H11N3O2, and it has a molecular weight of 253.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-phenylhydrazine with 4-methoxy-3-oxobutanenitrile, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-phenylpyrazolo[1,5-a]pyrimidine
  • 4-Methoxy-2-phenylpyrazolo[1,5-a]quinoline
  • 4-Methoxy-2-phenylpyrazolo[1,5-a]pyridine

Uniqueness

4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of the carbaldehyde group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

4-methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C14H11N3O2/c1-19-14-13-11(9-18)12(10-5-3-2-4-6-10)16-17(13)8-7-15-14/h2-9H,1H3

InChI Key

FSKGELZLIQGLBO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN2C1=C(C(=N2)C3=CC=CC=C3)C=O

Origin of Product

United States

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